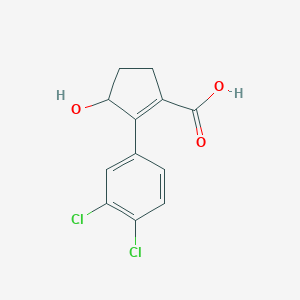

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

Description

Chemical Significance in Organic Chemistry

The compound’s structure integrates three critical functional domains:

- A cyclopentene core with conjugated double-bond geometry, enabling participation in Diels-Alder reactions and other pericyclic processes.

- A 3-hydroxy group and 1-carboxylic acid group , which introduce hydrogen-bonding capabilities and pH-dependent solubility.

- A 3,4-dichlorophenyl substituent at position 2, providing steric bulk and electronic modulation through chlorine’s inductive effects.

This combination creates a multifunctional platform for chemical modification. The carboxylic acid group permits salt formation or esterification, while the hydroxyl group offers a site for etherification or glycosylation. The dichlorophenyl moiety enhances lipophilicity, making the compound a candidate for studying structure-activity relationships in hydrophobic environments.

Table 1: Comparative molecular features of related cyclopentene derivatives

The stereoelectronic interplay between the cyclopentene ring’s unsaturation and the dichlorophenyl group’s electron-withdrawing properties may influence tautomeric equilibria or regioselectivity in substitution reactions. Computational studies of analogous systems suggest that chlorine atoms ortho to the cyclopentene linkage could destabilize certain transition states through steric clashes.

Historical Development of Cyclopentene Carboxylic Acid Derivatives

Cyclopentene carboxylic acid derivatives emerged as a distinct chemical class following advancements in cycloalkene synthesis during the early 20th century. Key milestones include:

- 1893 : Carl Gärtner’s isolation of cyclopentene via dehydrohalogenation of iodocyclopentane, establishing foundational synthesis protocols.

- 1950s : Development of Ziegler-Natta catalysts enabled polymerization of cyclopentene derivatives, revealing unusual 1,3-linkage patterns that diverged from typical vinyl polymer architectures.

- 1980s–2000s : Catalytic hydrocarboxylation methods using palladium complexes allowed efficient conversion of cyclopentene to cyclopentanecarboxylic acid derivatives, paving the way for functionalized analogs.

The introduction of aromatic substituents to cyclopentene frameworks gained traction in medicinal chemistry during the 1990s, driven by the discovery that chloroaryl groups could enhance binding affinity to biological targets. For instance, 6,8-dichloro-2H-chromene-3-carboxylic acid ethyl ester demonstrated how chlorine placement influences electronic interactions in heterocyclic systems. This period also saw increased use of stereoselective synthesis techniques to produce enantiomerically pure hydroxycyclopentene carboxylic acids, as exemplified by the (3S)-3-hydroxycyclopentene-1-carboxylic acid derivative documented in PubChem.

Table 2: Evolution of cyclopentene carboxylate synthesis methods

Modern synthetic approaches to this compound likely employ cross-coupling strategies to install the aryl group, followed by oxidation or hydrolysis steps to introduce the carboxylic acid functionality. The compound’s SMILES string (OC1CCC(C(O)=O)=C1C2=CC(Cl)=C(C=C2)Cl) reflects this sequential construction, with the dichlorophenyl moiety appended to the cyclopentene core prior to final functional group interconversions.

Properties

Molecular Formula |

C12H10Cl2O3 |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3-hydroxycyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C12H10Cl2O3/c13-8-3-1-6(5-9(8)14)11-7(12(16)17)2-4-10(11)15/h1,3,5,10,15H,2,4H2,(H,16,17) |

InChI Key |

YVYRRLCAFXJPPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C1O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Process Highlights:

- React cyclopentene or substituted cyclopentene with hydrogen peroxide (H2O2) in the presence of a molybdenum (III) acetylacetonate catalyst.

- Use of mixed solvents such as dimethylmethane phosphonate with inert solvents (ethyl acetate, butyl acetate) to enhance solubility of reactants and catalyst.

- Reaction conditions typically involve heating at around 60°C for several hours.

- The reaction proceeds via epoxidation followed by hydrolysis to yield the hydroxy acid.

- The product mixture contains hydroxycyclopentene carboxylic acids and related diols, which can be isolated by extraction and distillation.

| Parameter | Typical Condition/Value |

|---|---|

| Catalyst | Molybdenum-(III)-acetylacetonate |

| Oxidant | Hydrogen peroxide (30% in phosphonate) |

| Solvent | Dimethylmethane phosphonate + ethyl acetate or butyl acetate |

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Product Isolation | Extraction with water, distillation |

This method is adaptable to substituted cyclopentene derivatives, including those bearing aryl groups such as 3,4-dichlorophenyl, as the patent mentions olefins with substituted phenyl groups as suitable substrates.

Introduction of the 3,4-Dichlorophenyl Group

The 3,4-dichlorophenyl substituent can be introduced either before or after the formation of the cyclopentene ring. Common synthetic routes include:

- Cross-coupling reactions : Attaching the dichlorophenyl moiety to a cyclopentene intermediate via Suzuki or Heck coupling reactions, starting from halogenated cyclopentene derivatives.

- Friedel-Crafts type acylation or alkylation : Less common due to regioselectivity challenges but possible with appropriate directing groups.

- Starting from substituted precursors : Using 3,4-dichlorophenyl-substituted olefins as starting materials for the oxidation process described above.

The patent US4293717A explicitly lists olefins substituted with dichlorophenyl groups as suitable substrates for oxidation to yield hydroxycyclopentene carboxylic acids, indicating that the dichlorophenyl group is compatible with the catalytic oxidation conditions.

Research Findings and Data Summary

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic oxidation (US4293717A) | Use of H2O2 and molybdenum catalyst; suitable for substituted olefins | High selectivity; mild conditions; scalable | Requires careful solvent choice; catalyst cost |

| Cross-coupling for substitution | Attaching dichlorophenyl group post-ring formation | Flexibility in substitution; well-established | Multi-step; requires halogenated intermediates |

| Biocatalytic hydrolysis | Enzymatic kinetic resolution for chiral hydroxy acids | High enantioselectivity; environmentally friendly | Limited substrate scope; scale-up challenges |

Summary and Professional Insights

The preparation of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid primarily relies on the oxidation of appropriately substituted cyclopentene olefins using hydrogen peroxide in the presence of Group Va or VIa metal catalysts, with molybdenum compounds being prominent. The process benefits from solvent systems that optimize solubility and reaction efficiency. The 3,4-dichlorophenyl substituent is introduced either prior to oxidation via substituted olefins or through coupling reactions.

Emerging biocatalytic methods offer promising stereoselective alternatives but require further development for this specific compound. Overall, the catalytic oxidation approach remains the most practical and authoritative method for preparing this compound in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopentene Carboxylic Acid Derivatives

Compounds with cyclopentene cores, such as (3S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (), share structural similarities with the target compound. Key differences include:

- Substituent Effects: The target compound’s 3-hydroxy group contrasts with the amino and difluoromethylene groups in ’s analogs.

- Synthetic Pathways : Synthesis of cyclopentene derivatives often involves protecting groups (e.g., tert-butoxycarbonyl) and purification via silica gel or ion-exchange chromatography, as seen in . The hydroxyl group in the target compound may necessitate pH-sensitive reaction conditions to avoid esterification or oxidation .

Table 1: Comparison of Cyclopentene Derivatives

Dichlorophenyl-Containing Carboxylic Acids

(3,4-Dichlorophenyl)succinic Acid ()

- Structure : Features a succinic acid backbone (four-carbon diacid) with a 3,4-dichlorophenyl group.

- Properties : Higher molecular weight (263.07 g/mol) and acidity due to two carboxylic acid groups. The extended carbon chain may reduce membrane permeability compared to the cyclopentene core of the target compound .

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid ()

- Structure : Incorporates a thiazole ring (sulfur and nitrogen heterocycle) with a 2,3-dichlorophenyl group.

- The sulfur atom may contribute to metabolic stability .

Table 2: Dichlorophenyl Carboxylic Acid Analogs

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | Cyclopentene | ~280 (estimated) | Hydroxy, dichlorophenyl | Antimicrobial research |

| (3,4-Dichlorophenyl)succinic acid | Succinic acid | 263.07 | Dichlorophenyl, diacid | Chemical intermediate |

| 2-(2,3-Dichlorophenyl)-thiazole-4-carboxylic acid | Thiazole | 274.12 | Dichlorophenyl, thiazole | Drug discovery |

Hydroxyaryl Carboxylic Acids: Caffeic Acid ()

- Structure : 3,4-Dihydroxybenzeneacrylic acid, featuring a catechol group and acrylic acid chain.

- Comparison : The dihydroxy groups in caffeic acid confer strong antioxidant activity, whereas the dichlorophenyl group in the target compound may prioritize electrophilic interactions (e.g., enzyme inhibition). The cyclopentene core of the target compound likely reduces conformational flexibility compared to caffeic acid’s linear structure .

Heterocyclic Dichlorophenyl Derivatives: Propiconazole ()

- Structure : A triazole-containing fungicide with a 2,4-dichlorophenyl group.

- Comparison: Propiconazole’s triazole ring enables antifungal activity by inhibiting cytochrome P450 enzymes.

Biological Activity

The compound 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is a derivative of cyclopentene that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H9Cl2O3

- Molecular Weight : 260.10 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures possess antioxidant properties, which are crucial in combating oxidative stress in cells. The hydroxyl group in the cyclopentene ring enhances the ability to scavenge free radicals, thereby protecting cellular components from damage.

Anti-inflammatory Effects

Studies have shown that derivatives of cyclopentene acids can modulate inflammatory pathways. Specifically, they inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating chronic inflammatory diseases.

Neuroprotective Effects

Recent investigations into related compounds have highlighted their neuroprotective properties against acute brain injury. For instance, a related compound demonstrated the ability to protect neuronal cells by modulating neurotransmitter systems without exhibiting sedative effects typical of GABAergic drugs . This mechanism could be relevant for this compound.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in inflammatory responses and cellular signaling pathways. For example, it could target phosphatases that regulate cellular growth and apoptosis, thereby influencing cancer cell survival and proliferation.

Interaction with Receptors

The presence of the dichlorophenyl group may facilitate interactions with various receptors involved in pain and inflammation modulation. This interaction could enhance the compound's efficacy in reducing pain and inflammation.

Study on Anti-inflammatory Activity

In a controlled study involving animal models, administration of a related cyclopentene derivative significantly reduced paw edema induced by carrageenan injection. The results indicated a decrease in leukocyte infiltration and pro-inflammatory mediator levels, suggesting that the compound effectively mitigates inflammation.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Edema (mm) | 10 ± 1.5 | 4 ± 0.5 |

| TNF-alpha (pg/mL) | 200 ± 20 | 80 ± 10 |

| IL-6 (pg/mL) | 150 ± 15 | 50 ± 5 |

Neuroprotective Study

Another study assessed the neuroprotective effects of a structurally similar compound on neuronal cell lines subjected to oxidative stress. The treated cells exhibited significantly lower levels of apoptosis compared to controls.

| Condition | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 45 ± 5 | 75 ± 5 |

| Apoptotic Cells (%) | 30 ± 4 | 10 ± 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.